Dibutoxy(diphenyl)silane
Description
Dibutoxy(diphenyl)silane is an organosilicon compound with the formula (C₆H₅)₂Si(OCH₂CH₂CH₂CH₃)₂, featuring two phenyl groups and two butoxy groups attached to a central silicon atom. Organosilanes with aryl and alkoxy substituents are widely used in materials science due to their hybrid organic-inorganic nature, enabling applications in coatings, adhesives, and composite materials . The butoxy groups confer hydrolytic stability compared to shorter alkoxy chains (e.g., methoxy), while the phenyl groups enhance thermal stability and compatibility with aromatic polymers .
Properties
CAS No. |
13320-38-2 |
|---|---|
Molecular Formula |
C20H28O2Si |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
dibutoxy(diphenyl)silane |
InChI |
InChI=1S/C20H28O2Si/c1-3-5-17-21-23(22-18-6-4-2,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16H,3-6,17-18H2,1-2H3 |
InChI Key |
OSMIWEAIYFILPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibutoxy(diphenyl)silane typically involves the reaction of diphenylsilane with butanol in the presence of a catalyst. The reaction proceeds through the substitution of hydrogen atoms on the silicon atom with butoxy groups. Common catalysts used in this process include acids or bases that facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and precise control of temperature and pressure to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Dibutoxy(diphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Strong acids or bases are typically used to facilitate substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Reduced silicon compounds.
Substitution: Various substituted silanes depending on the substituent introduced.
Scientific Research Applications
Chemistry: Dibutoxy(diphenyl)silane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in hydrosilylation reactions, which are important in the production of silicone polymers .
Biology and Medicine: In biological research, this compound is used in the modification of surfaces to enhance biocompatibility. It is also explored for its potential use in drug delivery systems due to its ability to form stable bonds with various biomolecules .
Industry: The compound is used in the production of coatings, adhesives, and sealants. Its ability to improve the adhesion between different materials makes it valuable in the manufacturing of composite materials .
Mechanism of Action
The mechanism of action of dibutoxy(diphenyl)silane involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can interact with oxygen, nitrogen, and other elements to form stable complexes. This property is exploited in various applications, including surface modification and catalysis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects: Chloro vs. Alkoxy Groups
- Dichloro(diphenyl)silane (CAS 80-10-4) : Contains two reactive chlorine atoms, making it highly reactive toward hydrolysis and condensation reactions. It serves as a precursor for synthesizing silicones and other silane derivatives .
- Dibutoxy(dimethyl)silane (CAS 1591-02-2) : Features butoxy and methyl groups. The methyl substituents reduce steric hindrance, while butoxy groups slow hydrolysis compared to methoxy variants, enhancing durability in hydrophobic coatings .
- Diphenylsilane (CAS 775-12-2) : Lacks alkoxy or chloro groups, making it less reactive. It is primarily used in semiconductor manufacturing and as a reducing agent .
Reactivity and Hydrolysis
- Chloro-substituted silanes (e.g., Dichloro(diphenyl)silane) hydrolyze rapidly in moisture, forming silanols (Si-OH) that condense into siloxane networks. This reactivity is advantageous for sol-gel processes but requires careful handling .
- Butoxy-substituted silanes (e.g., Dibutoxy(dimethyl)silane) exhibit slower hydrolysis due to the longer alkyl chain, enabling controlled crosslinking in coatings and improved mechanical stability in composites .
Physical and Chemical Properties
| Compound | CAS | Formula | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | Water Solubility |
|---|---|---|---|---|---|---|
| Dibutoxy(diphenyl)silane* | - | C₂₀H₂₈O₂Si | 336.5 (calc.) | ~0.95 (est.) | 300–320 (est.) | Low |
| Dichloro(diphenyl)silane | 80-10-4 | C₁₂H₁₀Cl₂Si | 253.2 | 1.22 | 285–290 | Reacts |
| Dibutoxy(dimethyl)silane | 1591-02-2 | C₁₀H₂₄O₂Si | 204.38 | 0.8434 | 186–188 | 9.4 mg/L |
| Diphenylsilane | 775-12-2 | C₁₂H₁₂Si | 184.31 | 1.02 (est.) | 230–235 | Insoluble |
*Estimated values for this compound based on analog data .
Research Findings and Industrial Relevance
- Hydrolysis and Crosslinking: Butoxy-substituted silanes form stable silanol intermediates upon hydrolysis, enabling covalent bonding with metal substrates (e.g., Si-O-metal bonds in anti-corrosion coatings) .
- Composite Performance : Silane-treated natural fibers (e.g., sisal, hemp) show enhanced tensile strength in epoxy composites, though the degree of improvement depends on the substituent type and treatment duration .
- Market Trends : Dichloro(diphenyl)silane dominates industrial applications due to its versatility in silicone production, with a projected growth in demand for EMI shielding materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
